tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl 2-(1-sulfanylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-9(16)10-7-5-6-8-13(10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3 |
InChI Key |
CWVRCVGBWFGSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)S |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
- Substrate : 2-Haloethylpiperidine intermediates (e.g., 2-bromoethylpiperidine).
- Reagent : Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Conditions :
Thiol-ene Reaction
- Substrate : Allyl-substituted piperidine derivatives.
- Reagent : Thiols (e.g., 2-mercaptoethanol) under radical initiation (AIBN) or UV light.
Advantage : High regioselectivity and mild conditions.
Integrated Synthesis Protocol
A representative optimized procedure combines Boc protection and thiolation:
- $$^1$$H NMR (CDCl₃): δ 1.47 (s, 9H, Boc), 2.70–2.85 (m, 2H, CH₂S), 3.10–3.30 (m, piperidine-H).
- HRMS : Calculated for C₁₂H₂₃NO₂S [M+H]⁺: 245.14; Found: 245.15.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 60–80°C, NaSH | 70–85% | Scalable, minimal byproducts |
| Thiol-ene Reaction | RT, UV light | 65–75% | Stereoselective, no metal catalysts |
Challenges and Optimizations
- Thiol Oxidation : Use inert atmosphere (N₂/Ar) to prevent disulfide formation.
- Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively separates thiol-containing products.
Applications in Drug Discovery
This compound serves as a precursor for:
- Irreversible Enzyme Inhibitors : The thiol group forms covalent bonds with target proteins.
- Crizotinib Analogues : Piperidine-thiol derivatives are intermediates in kinase inhibitor synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate can undergo oxidation reactions, where the mercapto group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It can be used to develop novel therapeutic agents for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in the study of enzyme activity and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares tert-butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing substituent positions and functional groups:
Physical and Spectroscopic Properties
- Molecular Weight : Mercaptoethyl derivatives (MW ~245) are lighter than trifluoromethyl analogs (MW ~373) due to the lower atomic weight of sulfur compared to fluorine-rich groups .
- Spectroscopic Data: IR spectra of mercaptoethyl derivatives show S-H stretches at ~2550 cm⁻¹, absent in non-thiol analogs. HRMS () confirms molecular formulas, with trifluoromethyl analogs showing characteristic isotopic patterns for fluorine .
Biological Activity
Tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butyl group and a mercaptoethyl moiety. The molecular formula is with a molecular weight of approximately 245.38 g/mol. The presence of the thiol (-SH) group is significant for its biological interactions, particularly in redox reactions and protein interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The thiol group can donate electrons, thus acting as an antioxidant by neutralizing free radicals.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
- Neuroprotective Effects : Some studies indicate that derivatives of piperidine compounds may provide neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
The mechanism underlying the biological activity of this compound involves its interaction with biological macromolecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This reactivity is crucial for understanding how the compound can be utilized therapeutically.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Mercaptoethyl Group : This step often involves nucleophilic substitution reactions where thiol compounds react with activated piperidine derivatives.
- Protection and Deprotection Steps : To ensure high yields and purity, protecting groups may be used during synthesis.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | Piperidine ring with benzyl substitution | Antimicrobial properties |
| Tert-butyl 3-mercaptopiperidine-1-carboxylate | Contains tert-butyl instead of benzyl | Potential neuroprotective effects |
| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Similar piperidine structure but different substituents | Reactivity towards nucleophiles |
The unique combination of the tert-butyl group and mercaptoethyl side chain in this compound contributes to distinct reactivity patterns and biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the therapeutic potential of compounds like this compound in various disease models:
- Neurodegenerative Diseases : Research indicates that compounds with similar structures may protect neuronal cells from oxidative damage in models of Alzheimer's disease .
- Infection Models : In vitro studies demonstrate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic candidates.
- Cancer Research : Preliminary findings suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate?
The synthesis typically involves reacting a piperidine derivative (e.g., 2-(1-mercaptoethyl)piperidine) with tert-butyl chloroformate under basic conditions. Triethylamine or similar bases neutralize HCl generated during the reaction, improving yield and purity. Solvents like dichloromethane or THF are commonly used. For example, analogous compounds (e.g., tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate) are synthesized via this route, achieving ~70–85% yields after purification .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as Acute Toxicity Category 4 for inhalation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (linked to inflammation and severe eye damage) .
- Storage : Keep in airtight containers away from heat, light, and strong oxidizers (e.g., peroxides) to prevent decomposition .
Q. Which analytical techniques confirm its structural integrity?
- NMR Spectroscopy : and NMR verify piperidine ring conformation, tert-butyl group signals (~1.4 ppm), and thiol-related peaks .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for CHNOS: 268.14) .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during characterization?
- Cross-Validation : Compare NMR data with computed spectra (e.g., PubChem or density functional theory simulations) .
- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve ambiguities in stereochemistry or bond lengths .
- Impurity Profiling : Employ HPLC-MS to detect by-products (e.g., oxidation of the thiol group) .
Q. What strategies optimize reaction yields in its synthesis?
Q. How can unexpected by-products (e.g., disulfides) be mitigated?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation .
- Reducing Agents : Include TCEP (tris(2-carboxyethyl)phosphine) to stabilize the mercapto group .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate disulfide impurities .
Q. What mechanistic insights explain its reactivity with electrophiles?
The tert-butyl group sterically shields the piperidine nitrogen, directing electrophilic attacks to the thiol moiety. For example:
- Alkylation : The thiol reacts preferentially with alkyl halides, forming thioethers.
- Oxidation : Controlled HO treatment yields sulfonic acids, while over-oxidation risks disulfide formation .
Q. How should stability studies be designed under varying conditions?
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (anticipated >150°C for tert-butyl derivatives) .
- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 2–12) via HPLC, focusing on carbamate cleavage .
- Light Sensitivity : Expose to UV-Vis light (254 nm) to test photolytic decomposition .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles?
- Source Evaluation : Prioritize peer-reviewed studies over SDSs, which often lack full toxicological data .
- In Silico Modeling : Use tools like EPA’s ToxCast to predict acute toxicity (e.g., LD) and compare with experimental data .
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to resolve conflicting cytotoxicity claims .
Q. What causes variability in crystallographic data for similar compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
